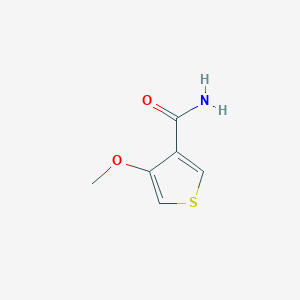

4-Methoxythiophene-3-carboxamide

Description

Contextual Significance within Thiophene (B33073) Carboxamide Chemistry Research

Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry due to their diverse biological activities. nih.gov The incorporation of a carboxamide functional group onto the thiophene scaffold is a significant area of research, as these derivatives have shown potential in various therapeutic areas. nih.govmdpi.commdpi.com Specifically, thiophene carboxamides are being investigated for their anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov The methoxy (B1213986) group in 4-Methoxythiophene-3-carboxamide further modulates the electronic properties of the thiophene ring, potentially influencing its biological activity and making it a compound of interest for structure-activity relationship studies. mdpi.com

Historical Perspectives on Thiophene Carboxamide Derivatives in Scholarly Investigations

The study of thiophene dates back to its discovery in 1882 by Viktor Meyer. nih.gov Since then, the synthesis and functionalization of thiophene rings have been a central theme in heterocyclic chemistry. The development of methods to introduce carboxamide groups, such as the Gewald reaction, has been instrumental in the exploration of thiophene carboxamide derivatives. sciforum.net Historically, research has focused on synthesizing libraries of these compounds to screen for biological activity, leading to the identification of numerous derivatives with potential as therapeutic agents. mdpi.comresearchgate.net

Current Research Landscape and Emerging Trends for this compound Studies

Current research on thiophene carboxamides, including this compound, is increasingly focused on their application in medicinal chemistry and materials science. In drug discovery, there is a trend towards designing derivatives that act as specific enzyme inhibitors or receptor modulators. nih.gov For instance, novel thiophene carboxamide analogues are being developed as highly potent and selective inhibitors for specific biological targets. nih.gov In the realm of materials science, thiophene-based conjugated polymers are being explored for their electronic and optoelectronic applications. rsc.org Research is also delving into the synthesis of functionalized thiophenes using innovative, atom-economical methods. mdpi.com

Defined Scope and Primary Research Objectives for Academic Inquiry

The primary research objectives for the academic inquiry of this compound are centered on a few key areas. A major focus is the synthesis of novel derivatives and the optimization of existing synthetic routes to improve yield and purity. mdpi.comsciforum.net Another critical objective is the thorough investigation of its physicochemical properties and the elucidation of its structure-activity relationships. mdpi.com Furthermore, a significant portion of research is dedicated to exploring its potential as a scaffold in the design of new therapeutic agents, particularly in the context of anticancer and anti-inflammatory drug discovery. mdpi.comnih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₇NO₂S cymitquimica.com |

| Molecular Weight | 157.19 g/mol cymitquimica.com |

| Appearance | Solid sigmaaldrich.com |

| Purity | Min. 95% cymitquimica.com |

| Topological Polar Surface Area | 80.6 Ų guidechem.com |

| Hydrogen Bond Donor Count | 1 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxythiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYTVZAHSFIFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380979 | |

| Record name | 4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65369-29-1 | |

| Record name | 4-Methoxy-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65369-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 4 Methoxythiophene 3 Carboxamide

Established Synthetic Pathways to 4-Methoxythiophene-3-carboxamide Scaffolds

Applications of Gewald Reaction Derivatives in Thiophene (B33073) Synthesis

The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. umich.eduresearchgate.netorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization to form the thiophene ring. wikipedia.org

While the classical Gewald reaction yields 2-aminothiophenes, modifications and variations of this reaction are crucial for accessing a wider range of thiophene derivatives, including those that can be precursors to this compound. For instance, the choice of starting materials, such as α-mercaptoaldehydes or α-mercaptoketones, can be varied. mdpi.com However, the instability of these starting materials has led to the development of more convenient one-pot procedures. arkat-usa.orgtubitak.gov.tr

The synthesis of thiophenes with specific substitution patterns, such as the 4-methoxy group, often requires carefully chosen precursors. For example, a modified Gewald reaction using 1,4-dithiane-2,5-diol (B140307) and 2-cyanoacetamide (B1669375) can produce 2-aminothiophene-3-carboxamide, which can then be further functionalized. clockss.org The introduction of the methoxy (B1213986) group at the 4-position can be achieved by using a starting ketone that already contains this functionality or by subsequent functionalization of the thiophene ring.

The versatility of the Gewald reaction is demonstrated by its application in various synthetic strategies, including solid-supported synthesis and microwave-assisted reactions, which can lead to improved yields and shorter reaction times. wikipedia.orgresearchgate.netmdpi.com

Table 1: Examples of Gewald Reaction Variations

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Ketone, α-cyanoester, sulfur | Base (e.g., morpholine) | 2-Aminothiophene | wikipedia.org |

| 1,4-Dithiane-2,5-diol, cyanoacetone | Base | 3-Acetyl-2-aminothiophene | mdpi.com |

| Cyclohexanone, ethyl cyanoacetate, sulfur | Microwave irradiation | Tetrahydrobenzo[b]thiophene | derpharmachemica.com |

| Acetophenone, ethyl cyanoacetate, sulfur | Heat-assisted ball milling | 4-Phenyl-2-aminothiophene-3-carboxylate | mdpi.com |

Multi-Component Reaction Strategies for Thiophene Carboxamide Analogues

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like thiophene carboxamide analogues in a single step. tandfonline.com These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification processes. youtube.com

Several MCRs have been developed for the synthesis of thiophene derivatives. For instance, a three-component reaction of acetoacetanilide (B1666496) derivatives, benzoylacetonitrile, and elemental sulfur can yield polysubstituted thiophenes. tandfonline.com Another approach involves the reaction of o-halogenated benzaldehydes, methyl quinoline (B57606) analogs, and molecular sulfur to produce 2-heteroaryl-3-hydroxythiophene derivatives. tandfonline.com

These strategies can be adapted to synthesize thiophene carboxamides by incorporating appropriate starting materials. For example, the reaction of an α-oxo-ketene-N,S-acetal, an active methylene (B1212753) nitrile, and elemental sulfur can produce highly substituted thiophenes. The specific functionalities on the resulting thiophene, including the carboxamide group, are determined by the choice of the initial reactants.

The development of novel MCRs continues to expand the toolkit for synthesizing diverse thiophene carboxamide libraries, which are valuable for screening for biological activity.

Functionalization and Derivatization Strategies for this compound

Modifying the Carboxamide Moiety and its Influence on Reactivity

Alternatively, the amide nitrogen can be involved in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of thieno[2,3-d]pyrimidines. tubitak.gov.tr The reactivity of the carboxamide is influenced by the electronic nature of the thiophene ring. The electron-donating methoxy group at the 4-position can affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Recent studies have explored the synthesis of various thiophene carboxamide derivatives by reacting a thiophene carboxylic acid with different amines, demonstrating the versatility of the carboxamide moiety for creating diverse molecular structures. nih.govacs.orgnih.gov These modifications can significantly alter the biological activity of the parent compound.

Substituent Effects on the Thiophene Ring in Syntheses

Substituents on the thiophene ring play a critical role in directing the course of chemical reactions. pharmaguideline.com The 4-methoxy group in this compound is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. researchgate.net This effect is particularly pronounced at the 5-position, which is the preferred site for many electrophilic reactions.

Conversely, electron-withdrawing groups, such as a nitro group, can be introduced to deactivate the ring and direct substitution to other positions. mdpi.com The interplay of activating and deactivating groups allows for precise control over the functionalization of the thiophene scaffold.

The electronic effects of substituents also influence the acidity of protons on the ring and the stability of reaction intermediates, thereby affecting reaction rates and product distributions. acs.org Understanding these substituent effects is crucial for designing efficient synthetic routes to complex thiophene derivatives.

Table 2: Influence of Substituents on Thiophene Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |

| Methoxy | 4 | Electron-donating | Activates ring for electrophilic substitution, especially at C5. | researchgate.net |

| Carboxamide | 3 | Electron-withdrawing | Deactivates the ring towards electrophilic substitution. | pharmaguideline.com |

| Nitro | 5 | Electron-withdrawing | Deactivates the ring and can block the 5-position from further reaction. | mdpi.com |

| Bromo | 4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Directs substitution and can be a handle for cross-coupling reactions. | sigmaaldrich.com |

Heterocyclic Ring Annulation and Fusion Approaches with Thiophene Carboxamide Backbones

The thiophene carboxamide backbone serves as a versatile platform for the construction of fused heterocyclic systems. umich.edu The amino and carboxamide groups of 2-aminothiophene-3-carboxamides are particularly useful for building adjacent rings. tubitak.gov.tr

One common strategy is the synthesis of thieno[2,3-d]pyrimidines, which can be achieved by reacting 2-aminothiophene-3-carboxamides with various reagents such as nitriles or aldehydes. tubitak.gov.tr The specific conditions and reagents used determine the final structure of the fused ring system.

Another approach is the Fischer indole (B1671886) synthesis, which can be used to construct indole rings fused to the thiophene core. nih.gov This involves the reaction of a thiophene-based ketone with an arylhydrazine. The resulting thieno[2',3':4,5]thieno[3,2-b]indoles are examples of complex, multi-ring systems that can be accessed from thiophene precursors.

These ring fusion strategies are important for creating novel molecular architectures with potentially unique electronic and biological properties.

Reaction Mechanism Investigations and Catalysis Research

Understanding the underlying reaction mechanisms and the role of catalysts is fundamental to optimizing the synthesis of target molecules, improving yields, and minimizing byproducts.

The formation of this compound can be envisaged through several synthetic pathways, with the Gewald reaction being one of the most prominent and versatile methods for constructing the polysubstituted 2-aminothiophene core. wikipedia.orgderpharmachemica.com This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide to directly install the carboxamide) and elemental sulfur, catalyzed by a base. wikipedia.orgmdpi.com

The generally accepted mechanism for the Gewald reaction proceeds through a series of steps: wikipedia.org

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a suitable ketone precursor and an active methylene compound. For this compound, the starting materials could be a methoxy-substituted ketone and cyanoacetamide.

Michael Addition of Sulfur: The adduct from the first step undergoes a Michael addition with elemental sulfur. The precise mechanism of sulfur addition is complex and still under investigation but is thought to proceed via a thiolate intermediate. wikipedia.org

Cyclization and Aromatization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring. wikipedia.orgmdpi.com

The key steps in the proposed Gewald reaction pathway are summarized in the table below.

| Step | Reaction Type | Description |

| 1 | Knoevenagel Condensation | A methoxy-substituted ketone reacts with cyanoacetamide in the presence of a base to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org |

| 2 | Michael Addition | Elemental sulfur adds to the activated double bond of the Knoevenagel adduct. wikipedia.org |

| 3 | Cyclization/Tautomerization | Intramolecular attack of the sulfur nucleophile onto the cyano group, followed by tautomerization, leads to the formation of the final 2-aminothiophene product. wikipedia.orgmdpi.com |

Alternatively, the thiophene ring can be formed via other methods like the Paal-Knorr synthesis from a 1,4-dicarbonyl compound, followed by functionalization to introduce the methoxy and carboxamide groups. pharmaguideline.comderpharmachemica.com Another approach involves the palladium-catalyzed amidation of a pre-formed 4-methoxythiophene-3-carboxylic acid. nih.govnih.gov This route relies on activating the carboxylic acid, for instance with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP), followed by reaction with an ammonia (B1221849) source. nih.govsemanticscholar.org

In the context of the Gewald reaction , the catalyst is typically a base. Amines such as morpholine (B109124) or piperidine (B6355638) are commonly used to facilitate the initial Knoevenagel condensation. derpharmachemica.commdpi.com The development of heterogeneous catalysts, such as zinc oxide (ZnO), offers advantages in terms of easier separation and potential for recycling, contributing to greener synthetic protocols. mdpi.com

For syntheses involving palladium-catalyzed cross-coupling reactions , palladium complexes play a crucial role. These catalysts are used for C-H activation, allowing for the direct functionalization of the thiophene ring, or for coupling reactions like the Suzuki-Miyaura reaction to build the substituted thiophene skeleton. nih.govyoutube.com For instance, palladium acetate (B1210297) has been shown to catalyze the direct C3-arylation and carbonylation of thiophene-2-carboxamides. researchgate.netresearchgate.net The choice of ligands and additives, such as carboxylates, can significantly influence the efficiency and selectivity of these palladium-catalyzed transformations. derpharmachemica.com

In the amidation of a carboxylic acid precursor, coupling agents like EDC or carbonyldiimidazole are essential for activating the carboxyl group, while catalysts like DMAP accelerate the formation of the amide bond. nih.govsemanticscholar.org

| Synthetic Step | Catalyst/Reagent Class | Specific Examples | Role in Synthesis |

| Gewald Reaction | Base Catalysts | Morpholine, Piperidine, Zinc Oxide (ZnO) | Promotes Knoevenagel condensation. derpharmachemica.commdpi.com |

| Amidation | Coupling Agents / Catalysts | EDC, DCC, DMAP | Activates carboxylic acid and facilitates amide bond formation. nih.govsemanticscholar.org |

| C-H Functionalization | Transition Metal Catalysts | Palladium(II) Acetate (Pd(OAc)₂) | Enables direct introduction of functional groups onto the thiophene ring. researchgate.netresearchgate.net |

| Cross-Coupling | Palladium Catalysts | Pd(0) complexes | Catalyzes C-C bond formation (e.g., Suzuki reaction) to build the molecular scaffold. semanticscholar.orgyoutube.com |

Advanced Synthetic Techniques and Scalability Research

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Microwave-assisted synthesis and continuous flow processing are at the forefront of these innovations.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity. researchgate.netorganic-chemistry.orggoogle.com

This technology has been successfully applied to the synthesis of various thiophene derivatives. For example, the Gewald reaction, which can require several hours under traditional heating, can be completed in a matter of minutes using microwave assistance. researchgate.netresearchgate.net Similarly, the Paal-Knorr synthesis of thiophenes from 1,4-diketones is also significantly accelerated by microwave irradiation. organic-chemistry.org The efficiency of microwave-assisted synthesis makes it an attractive method for rapid library synthesis in drug discovery and for process optimization. clockss.org

| Synthesis Method | Heating | Reaction Time | Yield | Reference |

| Gewald Reaction | Conventional | 4 hours | Moderate | researchgate.net |

| Gewald Reaction | Microwave | 20 minutes | High | researchgate.net |

| Paal-Knorr Reaction | Conventional | Several hours | Good | organic-chemistry.org |

| Paal-Knorr Reaction | Microwave | 10-30 minutes | Excellent | organic-chemistry.org |

| Stille Coupling | Conventional | Hours | Good | researchgate.netprinceton.edu |

| Stille Coupling | Microwave | Minutes | High | researchgate.netprinceton.edu |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. nih.govrsc.org This technology offers substantial benefits over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, improved reproducibility, and the potential for straightforward automation and scaling-up. nih.govrsc.org

The synthesis of various heterocyclic compounds, including active pharmaceutical ingredients (APIs), has been successfully demonstrated using multi-step continuous flow systems. nih.govresearchgate.netnih.gov While a specific continuous flow protocol for this compound is not prominently documented, the principles can be readily applied. A potential flow process could involve pumping a solution of the starting materials (e.g., for a Gewald reaction) through a heated reactor coil. pharmaguideline.com The use of packed-bed reactors containing immobilized catalysts or scavenger resins can facilitate the reaction and subsequent purification in a continuous manner. researchgate.net The ability to handle hazardous intermediates safely and to precisely control reaction parameters makes flow chemistry particularly suitable for industrial production. rsc.orgprepchem.com

| Parameter | Description | Advantages in Flow Synthesis |

| Heat Transfer | Efficient removal or addition of heat. | Excellent temperature control, minimizing side reactions and improving safety for exothermic processes. nih.gov |

| Mass Transfer | Rapid mixing of reactants. | High reaction rates and improved yields due to efficient contact between reactants. researchgate.net |

| Safety | Small reactor volumes. | Reduced risk when handling hazardous reagents or performing highly energetic reactions. rsc.org |

| Scalability | "Scaling out" by running multiple reactors in parallel or operating for longer durations. | More predictable and often simpler scale-up compared to batch reactors. rsc.org |

| Automation | Integration of pumps, reactors, and analytical tools. | Enables automated process optimization, real-time monitoring, and unattended operation. nih.gov |

Translating a laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure a safe, efficient, and cost-effective process. nih.govrsc.org

Challenges:

Scalability of Batch Processes: Scaling up batch reactions can be problematic due to difficulties in maintaining consistent heat transfer and mixing, which can lead to variations in product quality and yield. rsc.org

Safety and Handling: The use of hazardous reagents, flammable solvents, or the generation of highly exothermic reactions poses significant safety risks at an industrial scale. nih.gov

Purification and Waste: Multi-step syntheses often generate significant amounts of waste and require costly and time-consuming purification steps, such as column chromatography. rsc.orgrsc.org

Process Control: Maintaining precise control over reaction parameters (temperature, pressure, stoichiometry) is critical for ensuring consistent product quality and can be difficult in large batch reactors. nih.gov

Innovations:

Continuous Manufacturing: The shift from batch to continuous flow processing is a major innovation that addresses many of the challenges of scalability and safety. nih.govrsc.org

Heterogeneous Catalysis: The use of solid-supported or immobilized catalysts simplifies product purification, allows for catalyst recycling, and is well-suited for flow chemistry applications. nih.gov

Process Analytical Technology (PAT): Implementing in-line and on-line analytical tools (e.g., FTIR, NMR) allows for real-time monitoring and control of the manufacturing process, ensuring quality and efficiency. nih.gov

Green Chemistry Principles: The development of synthetic routes with higher atom economy, the use of safer solvents, and the reduction of waste streams are key drivers in modern process development, leading to more sustainable and cost-effective industrial processes. derpharmachemica.comrsc.org

| Challenge | Innovative Solution | Description |

| Scalability & Safety | Continuous Flow Manufacturing | Enables better control over reaction parameters and minimizes the volume of hazardous materials at any given time. nih.govrsc.org |

| Purification & Catalyst Recovery | Immobilized Catalysts/Reagents | Simplifies work-up procedures by allowing for easy separation of the catalyst from the product stream. nih.gov |

| Process Consistency & Quality | Process Analytical Technology (PAT) | Provides real-time data on the reaction progress, enabling precise control and ensuring consistent product quality. nih.gov |

| Cost & Environmental Impact | Atom-Economical Routes & Green Solvents | Designing syntheses that maximize the incorporation of starting materials into the final product and using environmentally benign solvents reduces waste and cost. derpharmachemica.comrsc.org |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is critical for developing sustainable and environmentally responsible manufacturing processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and maximize the incorporation of raw materials into the final product. rsc.orgunibo.it The synthesis of thiophene derivatives, a core scaffold in many pharmaceuticals, is an area where these principles can have a significant impact. unito.itnih.gov

Waste Prevention and Atom Economy

The foundational principle of green chemistry is the prevention of waste, which is considered superior to treating or cleaning up waste after it has been created. primescholars.com A key metric for evaluating waste is atom economy, a concept developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. unito.itprimescholars.com

A common method for synthesizing carboxamides is the reaction of a carboxylic acid with an amine using a coupling agent. For this compound, this would involve the reaction of 4-methoxythiophene-3-carboxylic acid with an ammonia source. When using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), significant byproducts are generated, leading to low atom economy. mdpi.comnih.gov For instance, the use of DCC results in the formation of dicyclohexylurea as a byproduct, which has a high molecular weight and is not incorporated into the final product.

Table 1: Hypothetical Atom Economy for the Synthesis of this compound This table illustrates a theoretical comparison of atom economy for different amidation methods starting from 4-methoxythiophene-3-carboxylic acid and ammonia.

Note: The formation of the acyl chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂) also has poor atom economy and is not included in this specific calculation.

To improve atom economy, catalytic methods or reaction conditions that avoid stoichiometric activating agents are preferred. primescholars.com

Use of Safer Solvents and Auxiliaries

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. youtube.com In the synthesis of thiophene derivatives, solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often employed. mdpi.comchemicalbook.commdpi.com Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. youtube.comiaph.in

Research into the synthesis of related thiophene compounds has identified several greener solvent systems. rsc.org These include water, ionic liquids, and deep eutectic solvents (DES). rsc.orgunito.itmdpi.com For example, Pd-catalysed C-H arylation of thiophenes has been successfully performed in water, even repurposing industrial wastewater for the process. unito.it Biocatalytic approaches to thiophene synthesis have shown ethanol (B145695) to be a viable green solvent, chosen over more hazardous options like acetonitrile (B52724) despite slightly lower yields. mdpi.com

Table 2: Comparison of Solvents for Thiophene Derivative Synthesis

Design for Energy Efficiency

Energy requirements are a significant, though often overlooked, aspect of green synthesis. Chemical processes should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever possible. A documented synthetic route for the precursor, 4-methylthiophene-3-carboxylic acid, involves a reaction step at -78 °C, which is highly energy-intensive to maintain on a large scale. chemicalbook.com

Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and, consequently, energy use. researchgate.net Microwave-assisted synthesis has been effectively used for preparing 2-aminothiophene derivatives, suggesting its potential applicability for accelerating steps in the synthesis of this compound. researchgate.net Furthermore, utilizing highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder, less energy-demanding conditions. unito.it

Catalysis over Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. primescholars.com As noted in the discussion of atom economy, the synthesis of amides often relies on stoichiometric coupling agents like EDC. mdpi.comnih.gov While catalytic amounts of auxiliaries like 4-dimethylaminopyridine (DMAP) are also used, the primary coupling agent is consumed in the reaction. mdpi.com

Developing a catalytic amidation process would represent a significant green advancement. This could involve enzymatic catalysis, where lipases have been used for cyclization reactions to form thiophenes, or transition-metal catalysis. mdpi.com The use of biocatalysts like porcine pancreatic lipase (B570770) operates under mild conditions and offers high selectivity, aligning with multiple green chemistry principles. mdpi.com

Reducing Derivatives and Less Hazardous Synthesis

The principles of reducing unnecessary derivatization and designing less hazardous chemical syntheses are also pertinent. primescholars.com A traditional route to a carboxamide might proceed via an acyl chloride intermediate. This requires an extra synthetic step (reacting the carboxylic acid with an agent like thionyl chloride) and uses a hazardous reagent. mdpi.com A direct, one-pot conversion of the carboxylic acid to the amide is a greener approach as it avoids this intermediate step and the associated reagents and waste. nih.gov

Furthermore, the synthesis of the thiophene ring itself can involve hazardous materials. Greener methodologies, such as the Gewald reaction, which is a multi-component reaction, offer advantages by combining multiple starting materials in a single step with high atom economy. nih.govresearchgate.net Applying such a strategy to construct the 4-methoxythiophene core could provide a more sustainable route from simpler precursors.

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidating Structure-Activity Relationships in 4-Methoxythiophene-3-carboxamide Derivatives

The biological activity of derivatives of this compound is intrinsically linked to their chemical structure. Researchers have systematically explored how modifications to this scaffold influence its therapeutic potential.

Positional Scanning and Scaffold Diversification for Modulating Biological Activity

Scaffold diversification, a strategy where the core molecular framework is altered, has also been employed. This can involve replacing the thiophene (B33073) ring with other heterocyclic systems or modifying the carboxamide linker. The goal of such diversification is to explore new chemical space, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. A "scaffold hopping" approach, for example, has been used to move from a benzamide (B126) to a thiophene carboxamide scaffold in the pursuit of novel tankyrase inhibitors. nih.govnih.gov This highlights the thiophene carboxamide moiety as a valuable pharmacophore.

Bioisosteric Replacement Strategies Involving Thiophene and Methoxythiophene Moieties

Bioisosterism, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The thiophene ring is often considered a bioisostere of a phenyl ring, and this principle has been successfully applied in the design of various therapeutic agents. cambridgemedchemconsulting.com The 4-methoxythiophene moiety itself can be seen as a bioisostere of a methoxy-substituted phenyl ring.

The methoxy (B1213986) group at the 4-position of the thiophene ring is of particular interest. While it can contribute to binding through specific interactions, it can also be a site of metabolic liability. Therefore, bioisosteric replacement of the methoxy group is a common strategy in lead optimization. Potential replacements could include a hydroxyl group, a fluorine atom, or other small, electronically similar groups. researchgate.net The choice of replacement depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Molecular Interactions and Binding Affinity Studies

The biological effect of any drug molecule is predicated on its ability to bind to a specific biological target, typically a protein. The strength and specificity of this binding are governed by a variety of molecular interactions.

Ligand-Receptor Interaction Analysis of this compound Analogues

Molecular docking studies on thiophene carboxamide derivatives have provided valuable insights into their binding modes with various protein targets. nih.govnih.gov These computational models suggest that the thiophene ring often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The carboxamide group is a key player, frequently forming crucial hydrogen bonds with the protein backbone or side chains.

For this compound analogues, the 4-methoxy group can also participate in binding. Depending on the topology of the binding site, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The methyl group can also engage in van der Waals interactions.

Role of Hydrogen Bonding and Intermolecular Forces in Biological Recognition

Hydrogen bonds are directional, high-energy interactions that are fundamental to the specificity of ligand-receptor binding. nih.govirb.hrnih.gov In the context of this compound, the amide N-H group and the carbonyl oxygen are primary sites for hydrogen bonding. These interactions often anchor the molecule in the binding pocket, ensuring a specific orientation that is conducive to biological activity.

Pharmacophore Modeling and Lead Optimization Strategies for this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound and its derivatives, a pharmacophore model would typically include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), and a hydrophobic aromatic feature (the thiophene ring). The 4-methoxy group could also be included as a hydrogen bond acceptor or a hydrophobic feature, depending on its role in binding to a specific target.

Once a pharmacophore model is established, it can be used to guide lead optimization efforts. These strategies aim to improve the potency, selectivity, and drug-like properties of a lead compound. For this compound, lead optimization might involve:

Modification of the carboxamide substituent: Introducing different groups on the amide nitrogen can explore new interactions within the binding pocket and modulate physicochemical properties like solubility and membrane permeability.

Substitution on the thiophene ring: Adding substituents to the thiophene ring can enhance binding affinity and selectivity.

Bioisosteric replacement of the methoxy group: As discussed earlier, replacing the methoxy group can address metabolic instability or fine-tune electronic properties.

The table below illustrates how systematic modifications to a hypothetical series of this compound derivatives can impact their inhibitory activity against a target kinase, based on general principles observed in related compound series. nih.govnih.gov

| Compound | R1 | R2 | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | F | H | 250 |

| 3 | H | CH3 | 400 |

| 4 | F | CH3 | 100 |

Identification of Key Pharmacophoric Elements

The pharmacophore of a compound represents the essential spatial arrangement of features that are necessary for its biological activity. For thiophene-3-carboxamide (B1338676) derivatives, particularly in the context of c-Jun N-terminal kinase (JNK) inhibition, specific structural components have been identified as critical for their function.

A foundational study on a series of thiophene-3-carboxamide derivatives established the core scaffold as a crucial element for JNK inhibitory activity. nih.gov The essential pharmacophoric features identified are:

The Thiophene Ring: This heterocyclic ring is a cornerstone of the pharmacophore. Its replacement with a phenyl ring leads to a dramatic decrease in biological activity, highlighting the importance of the sulfur-containing heterocycle for effective interaction with the target protein. nih.gov

The 3-Carboxamide Group: The carboxamide moiety at the 3-position of the thiophene ring is indispensable for activity. Strategic replacement of this group with other functionalities such as a carboxylic acid, an ester, or a cyano group resulted in a significant loss of inhibitory potency against JNK1. nih.gov This suggests that the hydrogen bonding capabilities and the specific spatial orientation of the carboxamide are critical for binding.

Unsubstituted 4- and 5-Positions: Investigations into substitutions on the thiophene ring revealed that the 4- and 5-positions are highly sensitive to modification. The introduction of even small alkyl groups, such as a methyl group at either the 4- or 5-position, led to compounds with diminished activity compared to the unsubstituted analog. nih.gov This finding suggests that a 4-methoxy group, as in the titular compound this compound, would likely be detrimental to activity within this specific inhibitor class, as it introduces steric bulk at a sensitive position.

The 2-Position Substituent: While the 4- and 5-positions are intolerant to substitution, the 2-position of the thiophene ring was identified as a key site for modification to enhance potency. A 2-(naphthalene-1-yl)acetamido group was present in the initial hit compound, indicating that a larger, aromatic substituent at this position is favorable for activity. nih.gov

The following table summarizes the impact of core structural modifications on JNK1 inhibitory activity, underscoring the key pharmacophoric elements.

| Compound ID | Core Scaffold Modification | JNK1 IC₅₀ (µM) | Implication for Activity |

| 5g | Unsubstituted Thiophene-3-carboxamide | 5.4 | Baseline Activity |

| 3 | Phenyl ring instead of Thiophene | > 100 | Thiophene ring is essential |

| 5a | 3-Carboxylic acid instead of 3-Carboxamide | Significant Loss | 3-Carboxamide is crucial |

| 5b | 3-Ester instead of 3-Carboxamide | Significant Loss | 3-Carboxamide is crucial |

| 5c | 3-Cyano instead of 3-Carboxamide | Significant Loss | 3-Carboxamide is crucial |

| 5d | 4-Methyl substitution | > 25 | 4-Position substitution is detrimental |

| 5e | 5-Methyl substitution | > 25 | 5-Position substitution is detrimental |

| 5f | Carboxamide at 5-position | Inactive | Positional attachment is critical |

Data sourced from a study on thiophene-3-carboxamide derivatives as JNK inhibitors. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-methoxythiophene-3-carboxamide, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons on the thiophene (B33073) ring, the methoxy (B1213986) group, and the amide group.

The protons on the thiophene ring (H-2 and H-5) would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxamide group. The methoxy group protons would present as a sharp singlet, typically in the range of δ 3.8 ppm. The amide protons (-CONH₂) would exhibit broader signals due to quadrupole effects and their exchange with solvent protons.

In derivatives of this compound, the introduction of different substituents would lead to predictable changes in the ¹H NMR spectrum. For instance, the substitution pattern on an aniline (B41778) moiety attached to the carboxamide would result in characteristic splitting patterns and chemical shifts in the aromatic region. nih.gov The analysis of these shifts and coupling constants is crucial for confirming the successful synthesis of new derivatives. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) in ppm

| Proton Type | Typical Chemical Shift (ppm) | Notes |

| Thiophene Ring Protons | 7.1 - 7.5 | The exact shift depends on the position relative to the substituents. |

| Methoxy Protons (-OCH₃) | ~ 3.8 | Appears as a sharp singlet. |

| Amide Protons (-CONH₂) | Variable (Broad) | Chemical shift and signal shape can vary with solvent and concentration. |

| Aromatic Protons (derivatives) | 6.8 - 8.3 | Dependent on the nature and position of substituents on the aromatic ring. rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the unambiguous determination of its carbon framework.

The carbonyl carbon of the carboxamide group is typically the most deshielded, appearing at the downfield end of the spectrum, generally in the range of 160-185 ppm. chemguide.co.uk The carbons of the thiophene ring will have chemical shifts influenced by the sulfur atom and the substituents. The carbon attached to the methoxy group (C-4) and the carbon bearing the carboxamide (C-3) will have distinct chemical shifts from the other ring carbons (C-2 and C-5). The methoxy carbon itself will appear in the range of 50-90 ppm. chemguide.co.ukresearchgate.net

For derivatives, the ¹³C NMR spectra are invaluable for confirming the presence and position of new functional groups. The chemical shifts of the aromatic carbons in substituted phenyl rings, for example, can be used to verify the intended structure. rsc.orgresearchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (C=O) | 160 - 185 | Typically the most downfield signal. chemguide.co.uk |

| Thiophene Ring Carbons | 100 - 150 | Shifts are influenced by heteroatom and substituents. chemguide.co.uk |

| Methoxy Carbon (-OCH₃) | 50 - 90 | Characteristic signal for a carbon singly bonded to oxygen. chemguide.co.uk |

| Aromatic Carbons (derivatives) | 110 - 150 | Dependent on the electronic effects of the substituents. chemguide.co.uk |

Vibrational Spectroscopy Applications in Molecular Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups.

For this compound, the IR spectrum would show characteristic stretching frequencies for the N-H bonds of the amide group (typically in the range of 3200–3400 cm⁻¹), the C=O bond of the amide (around 1680–1720 cm⁻¹), and the C-O bond of the methoxy group (approximately 1250 cm⁻¹). The vibrations of the thiophene ring, including C-H and C-S stretching, would also be observable. iosrjournals.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide (-CONH₂) | N-H Stretch | 3200 - 3400 |

| Amide (-CONH₂) | C=O Stretch | 1680 - 1720 |

| Methoxy (-OCH₃) | C-O Stretch | ~ 1250 |

| Thiophene Ring | C-S Stretch | 687 - 710 iosrjournals.org |

| Thiophene Ring | C-H Stretch | 3000 - 3100 iosrjournals.org |

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the thiophene ring, as the C=C and C-S bonds often give rise to strong Raman signals. acs.orgresearchgate.net The symmetric vibrations and those of non-polar bonds are typically more intense in Raman spectra. For substituted thiophenes, characteristic ring vibrations are observed in the regions of 1347-1532 cm⁻¹. iosrjournals.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 157.19 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include the cleavage of the bond adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this could lead to the loss of the -NH₂ group or the entire carboxamide moiety. The fragmentation of the thiophene ring itself can also occur, providing further structural clues. nist.gov Analysis of the fragmentation patterns of derivatives can help to confirm the identity and location of substituents. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

To date, a public report of a single-crystal X-ray diffraction study for this compound has not been identified. Such a study would require growing a suitable single crystal of the compound, which can be a challenging process.

If a crystal structure were determined, it would provide precise data on the geometry of the thiophene ring and the conformation of the methoxy and carboxamide substituents. Key parameters that would be determined include:

The planarity of the thiophene ring.

The bond lengths and angles within the thiophene ring and the substituent groups.

The torsion angles defining the orientation of the methoxy and carboxamide groups relative to the ring.

Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio, is a significant area of crystal engineering. Investigating co-crystals of this compound with other molecules (co-formers) could reveal its potential to form new solid phases with modified physicochemical properties. There are currently no published reports on co-crystals of this specific compound.

The analysis of a crystal structure extends beyond the individual molecule to the arrangement of molecules within the crystal lattice, known as crystal packing. This arrangement is governed by intermolecular interactions. For this compound, the primary interactions expected to dictate its solid-state structure are hydrogen bonds formed by the carboxamide group.

The amide group (-CONH2) has both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust hydrogen-bonding networks, often leading to common structural motifs like chains or dimers. For instance, studies on other thiophene carboxamides have revealed strong intermolecular N-H···O hydrogen bonds that organize the molecules into specific, repeating patterns in the solid state.

Elemental Analysis in Precise Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula to verify its elemental composition and purity.

For this compound, the molecular formula is C₆H₇NO₂S. cymitquimica.com The theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 45.84 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.49 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.36 |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.40 |

| Total | 157.187 | 100.00 |

Note: Values are based on standard atomic weights and may vary slightly depending on the values used.

An experimental elemental analysis of a pure sample of this compound is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thus confirming its empirical formula. While this is a standard procedure, specific experimental reports for this compound are not available in the reviewed literature. mdpi.com

Computational Chemistry and in Silico Modeling of 4 Methoxythiophene 3 Carboxamide

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is a prominent tool for predicting the geometric, electronic, and thermodynamic properties of molecules. pcbiochemres.comnih.gov DFT calculations are employed to understand the intrinsic properties of 4-Methoxythiophene-3-carboxamide, such as its stability and reactivity, by analyzing its molecular orbitals and electron distribution. rsc.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. researchgate.netschrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. semanticscholar.orgresearchgate.net Conversely, a large HOMO-LUMO gap implies high kinetic stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net By calculating the energies of these orbitals for this compound, researchers can predict its behavior in chemical reactions. For instance, in a study of thiophene (B33073) sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to range from 3.44 to 4.65 eV, reflecting the relative stability of the different compounds. semanticscholar.org The energy of the HOMO-LUMO gap can also determine the wavelengths of light a compound can absorb, which is measurable via UV-Vis spectroscopy. schrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are illustrative for typical thiophene derivatives and not specific experimental values for this compound.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | LUMO - HOMO; indicates molecular stability |

| Ionization Potential (I) | 6.2 | The energy required to remove an electron |

| Electron Affinity (A) | 1.5 | The energy released when an electron is added |

Quantum chemical calculations, primarily using DFT, provide a detailed picture of the electronic properties and thermodynamic stability of this compound. nih.gov These calculations can determine optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters like enthalpy and Gibbs free energy of solvation. pcbiochemres.com

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate like this compound with a specific biological target.

Docking simulations are performed to identify and evaluate the interactions between this compound and the binding sites of specific proteins or enzymes implicated in disease. For instance, thiophene carboxamide derivatives have been docked into the colchicine-binding site of tubulin, a protein crucial in cell division and a target for anticancer drugs. nih.gov In such studies, the ligand is placed into the binding pocket of the protein, and a scoring function is used to estimate the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

The selection of a biological target is based on its role in a particular disease pathway. For example, in cancer research, proteins like B-cell lymphoma 2 (Bcl-2) family proteins or various kinases are common targets. nih.govnih.gov Docking studies on thiophene-based compounds have explored their potential as inhibitors for targets like breast cancer proteins (PDB ID: 2W3L) and Bruton's tyrosine kinase (BTK). nih.govnih.gov The results of these simulations provide a structural basis for the observed biological activity and guide the design of more potent derivatives.

Table 2: Example of Molecular Docking Results for a Thiophene Derivative Against a Protein Target (Note: This table is illustrative and based on typical data from docking studies of similar compounds.)

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Thiophene Carboxamide Analog | Tubulin (6XER) | -8.5 | Cys241, Leu255, Ala316 | Hydrogen Bond, Hydrophobic |

| Thiophene Carboxamide Analog | Breast Cancer Protein (2W3L) | -6.0 | Tyr101, Gly138, Arg139 | Hydrogen Bond, Pi-Alkyl |

Beyond predicting binding affinity, molecular docking provides a detailed model of the interactions within the enzyme's active site. khanacademy.org The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. nih.gov Docking simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site. nih.gov

For example, in a study of thiophene carboxamide derivatives targeting tubulin, docking analysis showed the formation of hydrogen bonds with specific residues like Ser-178 and Gln-245, as well as several hydrophobic interactions within the binding pocket. nih.gov The thiophene ring itself, due to its aromaticity, often plays a critical role in these binding interactions. nih.gov Understanding these specific interactions is vital for structure-based drug design, as it allows for modifications to the ligand's structure to enhance binding potency and selectivity. The "induced fit" model, where the active site changes its conformation upon ligand binding to improve the fit, can also be explored through more advanced docking techniques. khanacademy.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com This technique is used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov For the this compound-protein complex, an MD simulation would typically be run for a timescale of nanoseconds to microseconds. mdpi.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. nih.gov For instance, MD simulations of thiophene carboxamide derivatives bound to tubulin showed stable complexes over a 100 ns timescale, asserting their high stability and compactness. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific, comprehensive QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential biological activities based on data from analogous compounds.

The predictive power of QSAR models lies in their ability to forecast the activity of novel compounds based on their molecular descriptors. These descriptors are numerical values that characterize the chemical properties of a molecule, such as its size, shape, electronic properties, and lipophilicity. For a compound like this compound, relevant descriptors would include those related to the thiophene ring, the methoxy (B1213986) group, and the carboxamide functionality.

For instance, in the context of kinase inhibition, a potential therapeutic area for this compound, a QSAR model could be developed using a dataset of thiophene-based kinase inhibitors. The model might reveal that specific substitutions on the thiophene ring or variations in the carboxamide group significantly impact inhibitory potency. While a dedicated QSAR model for this compound is not available, data from related compounds can provide valuable insights into its potential structure-activity landscape.

To illustrate, consider the following hypothetical data table, which could form the basis for a QSAR study on a series of thiophene-3-carboxamide (B1338676) analogs targeting a specific kinase.

| Compound | R1 | R2 | IC50 (nM) | logP | Molecular Weight |

| Analog 1 | H | H | 500 | 1.5 | 155.19 |

| Analog 2 | Cl | H | 250 | 2.1 | 189.64 |

| This compound | OCH3 | H | Predicted | Calculated | 171.20 |

| Analog 3 | H | CH3 | 400 | 1.9 | 169.22 |

In this hypothetical scenario, a QSAR model would be built using the experimental IC50 values of the known analogs and their calculated descriptors (logP, molecular weight, etc.). The model could then be used to predict the IC50 of this compound.

Furthermore, research on related thiophene carboxamide derivatives as anticancer agents has highlighted the importance of the polar surface area (PSA) in mimicking the activity of known drugs like Combretastatin A-4 (CA-4). nih.gov A QSAR model for this class of compounds would likely incorporate PSA as a key descriptor to predict their ability to permeate cell membranes and interact with intracellular targets. nih.gov

Applications of Structural Bioinformatics and Machine Learning Approaches in Drug Discovery

Structural bioinformatics and machine learning are powerful tools that complement QSAR modeling in modern drug discovery. These approaches leverage the three-dimensional structural information of biological targets and the vast datasets generated from high-throughput screening to identify and optimize potential drug candidates.

For this compound, these techniques can be instrumental in elucidating its mechanism of action and predicting its efficacy. For example, patents have identified compounds containing the this compound moiety as potential modulators of the 5-HT2A serotonin (B10506) receptor. nih.gov This G-protein coupled receptor (GPCR) is a well-established target for neuropsychiatric drugs. pharmafeatures.commdpi.com

Machine learning models, particularly deep learning algorithms, can be trained on large datasets of known 5-HT2A receptor ligands to identify novel scaffolds with a high probability of binding to the receptor. A study on arylpiperazine derivatives targeting the 5-HT2A receptor successfully employed 3D-QSAR and molecular docking to understand the structural requirements for antagonist activity. mdpi.com While not directly focused on this compound, this study provides a blueprint for how computational methods can be applied to this compound.

Molecular docking simulations, a key component of structural bioinformatics, can be used to predict the binding mode of this compound within the 5-HT2A receptor's binding pocket. This would involve generating a 3D model of the compound and "docking" it into the crystal structure or a homology model of the receptor. The resulting binding pose and calculated binding energy can provide insights into the key interactions driving ligand recognition and affinity.

A study on a close analog, 5-Chloro-4-methoxythiophene-3-carboxamide, as an inhibitor of Activin Receptor-Like Kinase 2 (ALK2) for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG), provides a concrete example of the application of these methods. nih.govscholaris.ca In this research, molecular modeling was used to understand the structure-activity relationships of a series of ALK2 inhibitors.

The following table presents data for a series of ALK2 inhibitors, including the chloro-analog of the compound of interest, which could be used to train a machine learning model for predicting ALK2 inhibitory activity.

| Compound | R-group at position 5 | ALK2 IC50 (nM) |

| Analog A | H | >10000 |

| Analog B | Br | 120 |

| 5-Chloro-4-methoxythiophene-3-carboxamide | Cl | 150 |

| Analog D | I | 85 |

Data adapted from studies on ALK2 inhibitors. nih.govscholaris.ca

By training a machine learning model on such data, researchers could predict the ALK2 inhibitory potential of this compound and design new analogs with improved potency and selectivity. These computational approaches, therefore, offer a rational and efficient pathway for the development of this compound and its derivatives as potential therapeutic agents.

Biological Activity and Medicinal Chemistry Applications of 4 Methoxythiophene 3 Carboxamide Analogs

Antineoplastic and Cytotoxic Activity Research

The thiophene (B33073) carboxamide framework is a key feature in several compounds investigated for their potential to combat cancer. These investigations have focused on their ability to interfere with critical cellular processes such as signaling pathways and cell proliferation, ultimately leading to cancer cell death.

A significant strategy in modern cancer therapy is the targeting of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various human cancers and play a crucial role in tumor growth and survival. nih.govnih.gov The kinase domain of EGFR has been a primary target for small-molecule inhibitors. nih.gov

In this context, a series of symmetrical trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives have been developed and evaluated as novel EGFR kinase inhibitors. nih.gov One particular derivative demonstrated significant EGFR kinase inhibition with an IC₅₀ value of 94.44 ± 2.22 nM. nih.gov In silico docking studies supported this finding, revealing the nature of the binding interactions within the kinase domain. nih.gov The introduction of selenium into the molecular structure was a strategic decision, inspired by reports on the apoptosis-inducing capabilities of organoselenium compounds. nih.gov

Apoptosis, or programmed cell death, is a vital process that is often dysregulated in cancer. Compounds that can modulate apoptosis are considered promising anticancer agents. nih.gov Research on quinolone-3-carboxamide derivatives has shown that inhibition of another kinase, VEGFR-2, can lead to a significant induction of apoptosis in cancer cells. nih.gov For instance, one potent quinolone derivative induced apoptosis in 21.72% of treated HepG2 liver cancer cells, a substantial increase compared to untreated cells. nih.gov This highlights the potential of carboxamide-based structures to not only inhibit key kinases but also to trigger the apoptotic cascade in cancer cells.

| Compound Class | Target Kinase | Activity | IC₅₀ Value | Reference |

| Thiophene-3-carboxamide selenide derivative | EGFR | Inhibition | 94.44 ± 2.22 nM | nih.gov |

| Quinolone-3-carboxamide derivative | VEGFR-2 | Apoptosis Induction | - | nih.gov |

The anti-proliferative activity of thiophene carboxamide analogs has been a central focus of investigation. A novel series of these derivatives were synthesized as biomimetics of Combretastatin A-4 (CA-4), a well-known natural product with potent anticancer properties. mdpi.comnih.gov These synthetic analogs were designed to mimic the structural and functional characteristics of CA-4, which inhibits tubulin polymerization. mdpi.com

Several of the synthesized thiophene carboxamide derivatives exhibited considerable anticancer activity against the Hep3B human liver cancer cell line. mdpi.com Two compounds, in particular, were identified as the most active, displaying IC₅₀ values of 5.46 µM and 12.58 µM. nih.gov Further studies using 3D spheroid models, which more closely resemble the microenvironment of solid tumors, showed that these compounds could disrupt the formation of Hep3B cancer cell spheroids. nih.gov Molecular dynamics simulations suggested that the thiophene ring's high aromaticity contributed to a stable and favorable interaction profile within the tubulin-colchicine binding pocket, comparable to that of CA-4. nih.gov

The inclusion of a methoxy (B1213986) group in the structure of various compounds has been noted to enhance anticancer activity. nih.gov Other studies have shown that synthetic vitamin K analogs can potently inhibit cell growth by targeting protein-tyrosine phosphatases (PTPases), leading to an increase in protein tyrosine phosphorylation and subsequent growth inhibition. nih.gov This suggests that thiophene carboxamide derivatives might also exert their anti-proliferative effects through multiple mechanisms beyond tubulin inhibition.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 2b (Thiophene carboxamide derivative) | Hep3B | Anti-proliferative | 5.46 | nih.gov |

| Compound 2e (Thiophene carboxamide derivative) | Hep3B | Anti-proliferative | 12.58 | nih.gov |

Antimicrobial Activity Investigations

The rise of multidrug-resistant (MDR) pathogens presents a major global health threat, necessitating the development of new antimicrobial agents. plos.org Thiophene carboxamide derivatives have been explored for their potential to address this challenge, with studies demonstrating their efficacy against a range of bacteria and fungi.

Thiophene carboxamide analogs have shown notable activity against both Gram-positive and Gram-negative bacteria, including clinically important resistant strains. A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were tested against an extended-spectrum β-lactamase (ESBL)-producing clinical strain of Escherichia coli ST131, a high-priority pathogen. mdpi.comresearchgate.net Two compounds from this series, 4a and 4c, showed the highest activity, with zones of inhibition of 13 ± 2 mm and 15 ± 2 mm, respectively, at a 50 mg concentration. mdpi.com Molecular docking studies suggested these compounds bind effectively to the active site of the β-lactamase enzyme, providing a mechanism for their antibacterial action. researchgate.net

In another study, novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The results indicated that these compounds were generally more active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than Gram-negative strains. nih.gov Notably, the presence of a methoxy group on the aryl ring of the carboxamide was found to enhance antibacterial activity. An amino thiophene-2-carboxamide derivative containing a methoxy group demonstrated excellent activity against Pseudomonas aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition). nih.gov Furthermore, other research has identified thiophene derivatives with bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, showing activity at MIC₅₀ values as low as 8 mg/L against E. coli. nih.gov

| Compound Series | Pathogen | Activity Measurement | Result | Reference |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Zone of Inhibition (50 mg) | 15 ± 2 mm (Compound 4c) | mdpi.com |

| Methoxy-substituted thiophene-2-carboxamide | P. aeruginosa | % Inhibition | 86.9% | nih.gov |

| Methoxy-substituted thiophene-2-carboxamide | S. aureus | % Inhibition | 83.3% | nih.gov |

| Thiophene derivatives | Colistin-Resistant E. coli | MIC₅₀ | 8 mg/L | nih.gov |

Fungal infections pose a significant threat to agriculture and human health. bohrium.com The pyrazole-4-carboxamide structure is a well-established scaffold for fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH). bohrium.com Inspired by this, researchers have designed and synthesized novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives as potential new SDH inhibitors. bohrium.comnih.govacs.org

In vitro assays revealed that many of these compounds possessed fair to potent antifungal activity against seven different phytopathogenic fungi. nih.gov A number of derivatives (4b, 4g, 4h, 4i, and 5j) were particularly effective against Sclerotinia sclerotiorum, with EC₅₀ values ranging from 0.1 to 1.1 mg/L. acs.org Compound 4i was the most potent, with an EC₅₀ of 0.140 ± 0.034 mg/L, which is superior to the commercial fungicide boscalid (B143098) (EC₅₀ = 0.645 ± 0.023 mg/L). nih.gov Further investigation confirmed that these compounds act by inhibiting SDH; compounds 4g and 4i showed significant inhibitory activity with IC₅₀ values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM, respectively. nih.govacs.org These findings indicate that the thiophene carboxamide scaffold is a promising starting point for developing novel fungicides. nih.gov

| Compound | Fungal Pathogen | Activity | EC₅₀ (mg/L) | Reference |

| 4i | Sclerotinia sclerotiorum | Antifungal | 0.140 ± 0.034 | nih.govacs.org |

| 4b | Sclerotinia sclerotiorum | Antifungal | 0.1 - 1.1 | nih.gov |

| 4g | Sclerotinia sclerotiorum | Antifungal | 0.1 - 1.1 | nih.gov |

| 4h | Sclerotinia sclerotiorum | Antifungal | 0.1 - 1.1 | nih.gov |

| 5j | Sclerotinia sclerotiorum | Antifungal | 0.1 - 1.1 | nih.gov |

| Boscalid (Control) | Sclerotinia sclerotiorum | Antifungal | 0.645 ± 0.023 | nih.govacs.org |

While research into the specific antiviral applications of 4-methoxythiophene-3-carboxamide is not extensively documented in the provided sources, studies on structurally related heterocyclic carboxamides indicate the potential of this chemical class as antiviral agents. For example, research has been conducted on the synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide ribonucleosides. nih.gov These compounds were evaluated for their effects against a variety of viruses, including Adenoviridae, Respirovirus, Rhinovirus, and Simplexvirus, suggesting that the broader family of amide and carboxamide derivatives warrants investigation for antiviral properties. nih.gov

Anti-Inflammatory and Immunomodulatory Research

Analogs of this compound have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. Research has shown that certain derivatives can effectively inhibit the production of pro-inflammatory cytokines. For instance, 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors have been identified as potent anti-inflammatory agents. nih.gov These compounds work by inhibiting the STING signaling pathway, which plays a crucial role in the innate immune response. nih.gov Overactivation of this pathway can lead to autoimmune and autoinflammatory diseases. nih.gov

One notable compound, 5c, demonstrated impressive inhibitory activity against both human and murine STING, with IC50 values of 44 and 32 nM, respectively. nih.gov This compound effectively suppressed the STING axis in cellular models and exhibited robust in vivo efficacy in mouse models of systemic inflammation and cisplatin-induced acute kidney injury. nih.gov The mechanism of action is believed to involve covalent binding to the transmembrane domain of STING. nih.gov Furthermore, compound 5c was found to restore renal mitochondrial function, reduce the production of reactive oxygen species, and decrease cell apoptosis in the context of cisplatin-induced kidney injury. nih.gov

The immunomodulatory effects of related bioactive compounds are also of interest. Non-nutritive compounds, including various vitamins, omega-3 fatty acids, and plant-derived substances, are known to modulate the immune system. mdpi.com For example, sulfur-containing compounds play a role in regulating inflammatory processes through the modulation of prostaglandin (B15479496) synthesis. mdpi.com These findings highlight the potential for developing novel anti-inflammatory and immunomodulatory therapies based on the this compound scaffold.

Antioxidant Activity Studies

Several studies have investigated the antioxidant properties of thiophene carboxamide derivatives. These compounds have shown the ability to scavenge free radicals, which are implicated in a variety of disease processes.

One study synthesized a series of novel thiophene-2-carboxamide derivatives and evaluated their antioxidant activity. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with percentage inhibitions ranging from 46.9% to 62.0%. nih.gov In comparison, 3-hydroxy thiophene-2-carboxamide derivatives showed moderate inhibition (28.4–54.9%), while 3-methyl thiophene-2-carboxamide derivatives displayed the lowest activity (12.0–22.9%). nih.gov The presence of a methoxy group on the aryl ring of some derivatives was found to enhance their antioxidant potential. nih.gov